2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene
Overview
Description
2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloro(difluoro)methoxy group and two methyl groups
Preparation Methods
The synthesis of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene typically involves the introduction of the chloro(difluoro)methoxy group onto a pre-existing benzene ring. One common method involves the reaction of 1,4-dimethylbenzene with chloro(difluoro)methoxy reagents under specific conditions. Industrial production methods may utilize advanced techniques such as catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro(difluoro)methoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Scientific Research Applications
2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene involves its interaction with specific molecular targets. The chloro(difluoro)methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes .
Comparison with Similar Compounds
2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene can be compared with similar compounds such as:
2-Chloro-2,2-difluoroacetophenone: Similar in having a chloro(difluoro)methoxy group but differs in the position and nature of other substituents.
Difluoromethylated Aromatics: Share the difluoromethyl group but vary in the overall structure and substituent pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications.
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-6-3-4-7(2)8(5-6)13-9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLPUNBYFRPRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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